

Application Notes: Immunohistochemical Analysis of ALK in CEP-37440 Treated Tumors

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Compound of Interest		
Compound Name:	CEP-37440	
Cat. No.:	B612000	Get Quote

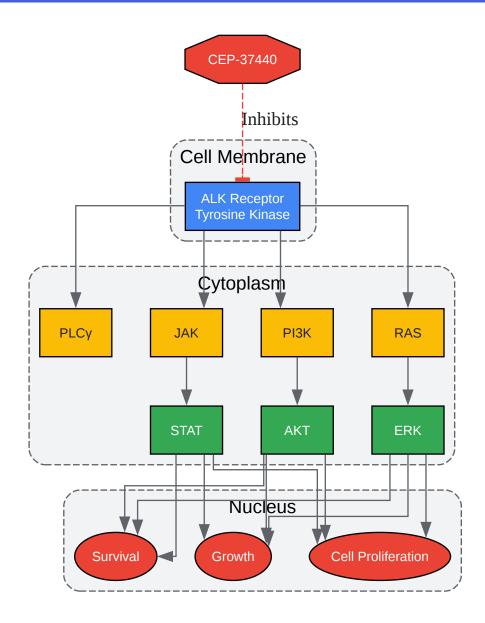
Introduction

CEP-37440 is an orally available, potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK).[1][2][3] Dysregulation of the ALK receptor tyrosine kinase, through mechanisms such as gene rearrangements, amplifications, or mutations, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[4][5] CEP-37440 disrupts ALK-mediated signal transduction pathways, inhibiting tumor cell growth.[2] Immunohistochemistry (IHC) is a crucial method for assessing the expression and localization of ALK protein within tumor tissues, providing valuable insights into target engagement and the pharmacological effects of inhibitors like CEP-37440. These notes provide a comprehensive overview and protocol for performing ALK IHC on tissues from preclinical models treated with CEP-37440.

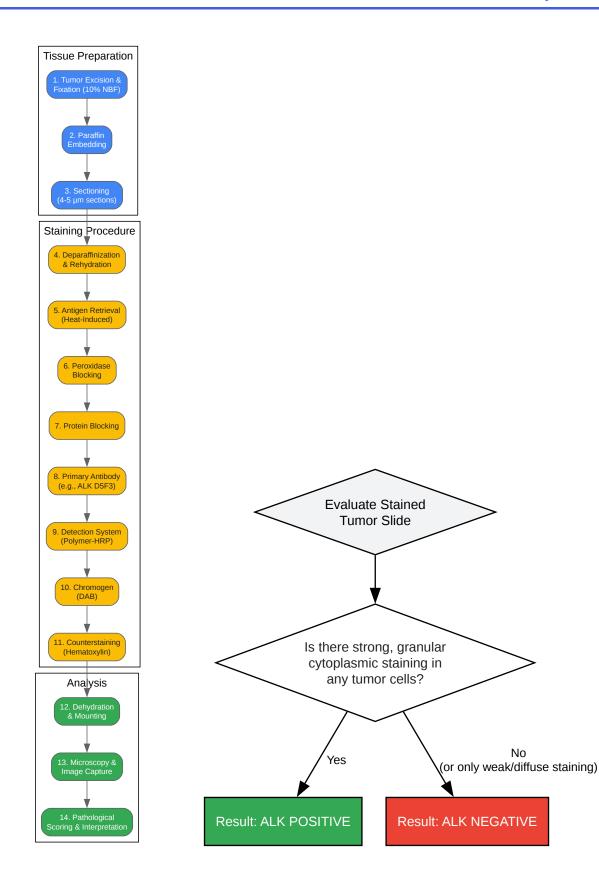
ALK Signaling Pathway and Inhibition by CEP-37440

Constitutive activation of ALK, often through chromosomal translocations, leads to the activation of several downstream signaling cascades that control cell proliferation, survival, and migration.[4][6] The primary pathways activated include the RAS/ERK, PI3K/AKT, and JAK/STAT pathways.[6][7] **CEP-37440** exerts its therapeutic effect by binding to and inhibiting the ALK kinase, thereby blocking the initiation of these oncogenic signals.[2]









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